molecular formula C24H42N6O3 B14237291 2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione CAS No. 494834-29-6

2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione

Cat. No.: B14237291
CAS No.: 494834-29-6
M. Wt: 462.6 g/mol
InChI Key: WKVTUVNTAIACMC-UHFFFAOYSA-N
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Description

2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of three dimethylaminoethylidene groups attached to a cyclohexane-1,3,5-trione core. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione typically involves the reaction of cyclohexane-1,3,5-trione with 2-(dimethylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium carbonate to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one or more of the dimethylamino groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce dimethylaminoethylidene groups into target molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, it may interact with cellular membranes and DNA, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione is unique due to its cyclohexane-1,3,5-trione core, which imparts distinct chemical reactivity and biological activity. Unlike its triazine counterparts, this compound offers a different set of functional groups and structural features, making it valuable for specific applications in research and industry.

Properties

CAS No.

494834-29-6

Molecular Formula

C24H42N6O3

Molecular Weight

462.6 g/mol

IUPAC Name

2,4,6-tris[N-[2-(dimethylamino)ethyl]-C-methylcarbonimidoyl]benzene-1,3,5-triol

InChI

InChI=1S/C24H42N6O3/c1-16(25-10-13-28(4)5)19-22(31)20(17(2)26-11-14-29(6)7)24(33)21(23(19)32)18(3)27-12-15-30(8)9/h31-33H,10-15H2,1-9H3

InChI Key

WKVTUVNTAIACMC-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN(C)C)C1=C(C(=C(C(=C1O)C(=NCCN(C)C)C)O)C(=NCCN(C)C)C)O

Origin of Product

United States

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